Cas no 1301739-56-9 (4-azaspiro[2.5]octane hydrochloride)

4-Azaspiro[2.5]octane hydrochloride is a bicyclic amine hydrochloride salt with a spirocyclic structure, offering unique steric and electronic properties for synthetic and medicinal chemistry applications. Its rigid spiro scaffold enhances conformational control, making it valuable for the design of bioactive molecules and pharmaceutical intermediates. The hydrochloride salt form improves solubility and handling stability, facilitating its use in reactions requiring precise stoichiometry. This compound is particularly useful in the development of CNS-targeting agents due to its structural resemblance to pharmacophores found in neuromodulators. Its high purity and well-defined reactivity profile make it a reliable building block for heterocyclic synthesis and drug discovery research.
4-azaspiro[2.5]octane hydrochloride structure
1301739-56-9 structure
Product Name:4-azaspiro[2.5]octane hydrochloride
CAS No:1301739-56-9
MF:C7H14ClN
MW:147.645761013031
MDL:MFCD09864461
CID:1072791
PubChem ID:71743378
Update Time:2025-11-02

4-azaspiro[2.5]octane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Azaspiro[2,5]octane hydrochloride
    • 4-Azaspiro[2.5]octane hydrochloride
    • F1913-0608
    • DB-128824
    • AKOS024463989
    • 4-Azaspiro[2.5]octanehydrochloride
    • 4-azaspiro[2.5]octane;hydrochloride
    • CS-0090845
    • BCC73956
    • SB42122
    • DTXSID80857312
    • 4-Azaspiro[2.5]octane, hydrochloride (1:1)
    • SCHEMBL15008003
    • AS-41795
    • 4-Azaspiro[2,5]octane HCl
    • 4-Azaspiro[2,5]octanehydrochloride
    • LQXHUZSSKFWQPZ-UHFFFAOYSA-N
    • EN300-1091495
    • 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
    • 8-Azaspiro[2.5]octane hydrochloride
    • MFCD09864461
    • 4-AZASPIRO[2.5]OCTANE HCL
    • Z3014016765
    • 1301739-56-9
    • 4-azaspiro[2.5]octane hydrochloride
    • MDL: MFCD09864461
    • Inchi: 1S/C7H13N.ClH/c1-2-6-8-7(3-1)4-5-7;/h8H,1-6H2;1H
    • InChI Key: LQXHUZSSKFWQPZ-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCCC21CC2

Computed Properties

  • Exact Mass: 147.0814771g/mol
  • Monoisotopic Mass: 147.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Amadis Chemical Company Limited
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(CAS:1301739-56-9)4-azaspiro[2.5]octane hydrochloride
Order Number:A888783
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):1791.0
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Additional information on 4-azaspiro[2.5]octane hydrochloride

4-Azaspiro[2.5]octane Hydrochloride: A Versatile Compound in Pharmaceutical and Chemical Research

4-Azaspiro[2.5]octane hydrochloride (CAS No. 1301739-56-9) represents a significant compound in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique spirocyclic structure and hydrochloride salt form, has garnered attention for its potential applications in drug development, molecular scaffolding, and functional material design. The 4-azaspiro[2.5]octane core, a bicyclic system with a nitrogen atom bridging two rings, provides a versatile platform for modifying functional groups and optimizing pharmacological properties. Recent advances in synthetic methodologies and computational modeling have further expanded the utility of this compound in various scientific domains.

The chemical structure of 4-azaspiro[2.5]octane hydrochloride is defined by a spiro junction connecting a five-membered ring and an eight-membered ring, with the nitrogen atom located at the spiro center. This structural feature enables the compound to exhibit unique stereochemical properties and intermolecular interactions, which are critical for its role in drug-target interactions. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations and chemical synthesis. Research published in Journal of Medicinal Chemistry (2023) highlights the importance of such spirocyclic scaffolds in modulating biological activity, particularly in the design of selective ligands for G protein-coupled receptors (GPCRs).

Recent studies have demonstrated the potential of 4-azaspiro[2.3]octane hydrochloride in the development of novel therapeutics for neurodegenerative diseases. A 2023 paper in ACS Chemical Neuroscience explored its ability to act as a selective modulator of the sigma-1 receptor, a target implicated in Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and exert neuroprotective effects was validated through in vivo experiments using transgenic mouse models. These findings underscore the importance of 4-azaspiro[2.5]octane hydrochloride as a lead compound in the search for disease-modifying therapies.

From a synthetic perspective, the preparation of 4-azaspiro[2.5]octane hydrochloride involves a series of ring-closure reactions and functional group modifications. A 2024 article in Organic Letters reported an efficient method for its synthesis using microwave-assisted protocols, which significantly reduced reaction times and improved yield. This approach leverages the inherent reactivity of the spirocyclic system, allowing for the introduction of diverse substituents. Such synthetic flexibility is crucial for tailoring the compound’s pharmacological profile to specific therapeutic applications.

The biological activity of 4-azaspiro[2.5]octane hydrochloride has been extensively investigated in the context of anti-inflammatory and anti-cancer research. A 2023 study in Drug Discovery Today revealed its potential as an inhibitor of the NF-κB signaling pathway, a key mediator of inflammation and cancer progression. The compound’s ability to selectively target this pathway without affecting other cellular processes makes it a promising candidate for the development of targeted therapies. Additionally, its low toxicity profile, as demonstrated in in vitro assays, supports its suitability for further preclinical development.

Advances in computational chemistry have further enhanced the understanding of 4-azaspiro[2.5]octane hydrochloride’s interactions with biological targets. Molecular docking studies published in Journal of Computational Chemistry (2024) predicted its binding affinity for the dopamine transporter, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). These computational models, combined with experimental data, provide a comprehensive framework for optimizing the compound’s therapeutic potential.

From an industrial perspective, the scalability of 4-azaspiro[2.5]octane hydrochloride synthesis remains a critical challenge. A 2024 review in Green Chemistry discussed sustainable methods for its production, emphasizing the use of biocatalysts and atom-efficient reactions to minimize environmental impact. These approaches align with the growing emphasis on green chemistry in pharmaceutical manufacturing, ensuring that the compound’s development is both economically viable and environmentally responsible.

Emerging applications of 4-azaspiro[2.5]octane hydrochloride extend beyond traditional pharmaceuticals into the realm of materials science. Researchers at the University of Tokyo (2023) explored its use as a building block for stimuli-responsive polymers, which can change their properties in response to external stimuli such as pH or temperature. This property makes the compound a valuable candidate for the development of smart materials with applications in drug delivery, sensors, and tissue engineering.

Despite its promising properties, the development of 4-azaspiro[2.5]octane hydrochloride as a therapeutic agent faces several challenges. One of the primary obstacles is the need for further preclinical studies to validate its safety and efficacy in vivo. Additionally, the compound’s pharmacokinetic profile, including its metabolism and excretion pathways, requires detailed investigation to optimize dosing regimens. Ongoing research aims to address these challenges through advanced analytical techniques and in vivo modeling studies.

In conclusion, 4-azaspiro[2.5]octane hydrochloride (CAS No. 1301739-56-9) is a multifaceted compound with significant potential in pharmaceutical and materials science. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a promising lead for the development of novel therapeutics and functional materials. As research continues to uncover its full potential, the compound is likely to play an increasingly important role in addressing complex medical and scientific challenges.

For further information on the synthesis, biological activity, and applications of 4-azaspiro[2.5]octane hydrochloride, consult recent publications in leading scientific journals and industry reports. Stay informed about the latest developments in this rapidly evolving field to leverage the full potential of this innovative compound.

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Amadis Chemical Company Limited
(CAS:1301739-56-9)4-azaspiro[2.5]octane hydrochloride
A888783
Purity:99%
Quantity:5g
Price ($):1791.0
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